(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
Brand Name: Vulcanchem
CAS No.: 847952-36-7
VCID: VC2646956
InChI: InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1
SMILES: CC12CCCN1C(=O)CNC2=O
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione

CAS No.: 847952-36-7

Cat. No.: VC2646956

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione - 847952-36-7

Specification

CAS No. 847952-36-7
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name (8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1
Standard InChI Key UTJZVQZVKYKIIL-QMMMGPOBSA-N
Isomeric SMILES C[C@@]12CCCN1C(=O)CNC2=O
SMILES CC12CCCN1C(=O)CNC2=O
Canonical SMILES CC12CCCN1C(=O)CNC2=O

Introduction

Chemical Identity and Properties

Basic Identification Data

The compound is identified through several chemical descriptors that enable precise recognition and classification:

ParameterValue
CAS Number847952-36-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
IUPAC Name(8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
InChIInChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1
InChIKeyUTJZVQZVKYKIIL-QMMMGPOBSA-N
SMILESC[C@@]12CCCN1C(=O)CNC2=O

The compound is also known by several synonyms including (8As)-8a-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione and PYRROLO[1,2-A]PYRAZINE-1,4-DIONE, HEXAHYDRO-8A-METHYL-, (8AS)- (9CI) .

Physical and Chemical Properties

The physical and chemical characteristics of this compound provide important insights into its behavior and handling requirements:

PropertyValueMethod
Physical StateSolidObserved
Boiling Point426.2±34.0 °CPredicted
Density1.26±0.1 g/cm³Predicted
pKa13.27±0.40Predicted
Recommended Storage Temperature0°CExperimental

The stereospecific (8aS) notation indicates the specific spatial arrangement of the methyl group at the 8a position, which is critical for understanding its three-dimensional structure and potential biological interactions .

Solubility Profile

The solubility characteristics of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione are summarized below:

SolventSolubility
DMF (Dimethylformamide)Soluble
DMSO (Dimethyl sulfoxide)Soluble
EthanolSoluble
MethanolSoluble

This solubility profile indicates that the compound is generally soluble in polar organic solvents, making it amenable to various laboratory manipulations and formulation strategies .

Structural Analysis and Chemical Relationships

Structural Features

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione possesses a bicyclic structure with distinctive features:

  • A fused ring system consisting of a pyrrole ring and a piperazine ring

  • Two carbonyl groups at positions 1 and 4, forming the diketopiperazine moiety

  • A methyl substituent at the 8a position with a specific stereochemical configuration (S)

  • A partially reduced (hexahydro) state of the bicyclic system

These structural elements contribute to the compound's chemical reactivity and biological properties .

Related Compounds

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione belongs to a family of structurally related compounds:

CompoundMolecular FormulaDistinctive Features
Pyrrolo[1,2-a]pyrazine-1,4-dioneC7H4N2O2Non-hydrogenated core structure
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC7H10N2O2Hexahydro derivative without methyl substituent
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-C10H16N2O2Contains isopropyl substitution at position 3 (also known as Cyclo(Pro-Val))
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-C11H18N2O2Contains isobutyl substitution at position 3 (also known as Cyclo(Leu-Pro))
(3S,8aS)-3-(1H-Indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC16H17N3O2Contains tryptophan-derived substituent (also known as Cyclo(L-Trp L-Pro))

These structural relationships provide valuable context for understanding the potential biological activities and applications of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione .

Synthetic Approaches

While the search results don't provide specific synthesis methods for (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione, the synthesis of structurally related pyrrolopyrazinones provides valuable insights into potential approaches.

General Synthetic Pathways

Two main pathways have been described for the synthesis of pyrrolopyrazinones:

  • Classical Approach (Path A): Starting from pyrrole-2-carboxamide derivatives (prepared by peptide coupling) followed by cyclization to establish the diketopiperazine functionality.

  • Alternative Sequence (Path B): Beginning with a diketopiperazine precursor, performing a mild aldol condensation followed by pyrrole annulation and bicyclic ring fusion .

The second method offers advantages for creating substituted pyrrolodiketopiperazines as it allows for greater structural diversity.

Key Synthetic Considerations

For the synthesis of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione, several considerations are important:

  • Stereocontrol at the 8a position to achieve the (S) configuration

  • Control of the reduction state to achieve the hexahydro derivative

  • Introduction of the methyl substituent at the appropriate synthetic stage

  • Preservation of the diketopiperazine functionality during the synthesis

The development of efficient and stereoselective synthetic routes for this compound remains an active area of research.

Biological Activities and Applications

Antimicrobial Properties

While specific data on (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione is limited, structurally related compounds have demonstrated significant antimicrobial activities. For example, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from marine bacteria Bacillus tequilensis MSI45 has shown potent activity against multidrug-resistant Staphylococcus aureus:

ParameterValue
Minimum Inhibitory Concentration (MIC)15 ± 0.172 mg L⁻¹
Minimum Bactericidal Concentration (MBC)20 ± 0.072 mg L⁻¹

This related compound also demonstrated non-hemolytic properties and high antioxidant activity, suggesting potential therapeutic applications with favorable safety profiles .

Research Applications

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione serves as a valuable research tool in several contexts:

  • Structure-Activity Relationship Studies: Helps establish correlations between structural features and biological activities

  • Synthetic Methodology Development: Provides a challenging target for developing new synthetic approaches

  • Medicinal Chemistry Research: Serves as a lead compound for the development of new therapeutic agents

Package SizePrice Range (USD)
Various quantities$74 - $846

These prices may vary based on purity, quantity, and supplier. Researchers should verify current pricing and availability directly with suppliers .

Analytical Methods and Characterization

Spectroscopic Analysis

Multiple spectroscopic techniques are employed for the identification and characterization of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione:

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns

  • Nuclear Magnetic Resonance (NMR): Offers structural elucidation and confirmation of stereochemistry

  • Infrared Spectroscopy (IR): Identifies functional groups, particularly the characteristic carbonyl absorptions of the diketopiperazine moiety

  • UV-Visible Spectroscopy: Provides information on electronic transitions and chromophoric systems

Chromatographic Methods

Purification and analysis of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione typically involve:

  • High-Performance Liquid Chromatography (HPLC): For purification and quantitative analysis

  • Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives and metabolites

Current Research Trends and Future Perspectives

Emerging Research Directions

Current research on pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, including (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione, is expanding in several directions:

  • Natural Product Discovery: Identification of these compounds from marine bacteria and other natural sources

  • Synthetic Methodology Advancement: Development of more efficient and stereoselective synthetic routes

  • Antimicrobial Resistance Research: Investigation of efficacy against multidrug-resistant pathogens

  • Structure-Activity Relationship Studies: Systematic modification of structural features to optimize bioactivity

Future Research Opportunities

Several promising research avenues warrant further exploration:

  • Target Identification: Elucidation of specific molecular targets and mechanisms of action

  • Combination Therapies: Investigation of synergistic effects with existing antimicrobial agents

  • Extended Bioactivity Profiling: Exploration of antitumor, antiviral, or other biological activities

  • Formulation Development: Creation of optimized delivery systems to enhance bioavailability

  • Metabolomic Studies: Investigation of biosynthetic pathways in natural producer organisms

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